molecular formula C5H5ClN4O2S B1601926 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine CAS No. 38136-96-8

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

Cat. No.: B1601926
CAS No.: 38136-96-8
M. Wt: 220.64 g/mol
InChI Key: PGVATALNXUVGED-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a chlorine atom at the 6th position, a methylthio group at the 2nd position, and a nitro group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine typically involves the introduction of the chlorine, methylthio, and nitro groups onto the pyrimidine ring. One common method involves the nucleophilic substitution of a halogenated pyrimidine derivative. For example, starting with 6-chloropyrimidine, the methylthio group can be introduced via nucleophilic substitution using a thiol reagent under basic conditions. The nitro group can then be introduced through nitration using a nitrating agent such as nitric acid or a nitrating mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-fluoropurine: Similar in structure but with a fluorine atom instead of a methylthio group.

    6-Chloro-2,4-diaminopyrimidine: Lacks the nitro group and has two amino groups instead.

    6-Chloro-2-methylthiopyrimidine: Similar but lacks the nitro group.

Uniqueness

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVATALNXUVGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565045
Record name 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38136-96-8
Record name 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (327 mg, 1.36 mmol) in THF (5.4 mL) at −10° C. was added Et3N (474 μL, 3.40 mmol) followed by a solution of NH3 (2.0 M in MeOH, 750 μL, 1.5 mmol). The mixture was stirred while warming to 0° C. for 1.5 h (LC/MS indicated consumption of starting materials). The reaction mixture was taken forward without work-up.
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
474 μL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
750 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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